Cas no 147494-56-2 (Methyl 2-amino-6-(trifluoromethyl)benzoate)
Methyl 2-amino-6-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- QBIKBSBCFBNSAO-UHFFFAOYSA-N
- 147494-56-2
- SY263012
- G61880
- MFCD14697986
- SCHEMBL8570598
- METHYL2-AMINO-6-(TRIFLUOROMETHYL)BENZOATE
- SB78869
- METHYL 2-AMINO-6-(TRIFLUOROMETHYL)BENZOATE
- Methyl 2-amino-6-(trifluoromethyl)benzoate
-
- MDL: MFCD14697986
- Inchi: 1S/C9H8F3NO2/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4H,13H2,1H3
- InChI Key: QBIKBSBCFBNSAO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1C(=O)OC)N)(F)F
Computed Properties
- Exact Mass: 219.05071298Da
- Monoisotopic Mass: 219.05071298Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 52.3Ų
Methyl 2-amino-6-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1186389-1g |
Methyl 2-Amino-6-(trifluoromethyl)benzoate |
147494-56-2 | 95% | 1g |
$1320 | 2024-07-20 | |
| Alichem | A015008055-250mg |
Methyl 2-amino-6-(trifluoromethyl)benzoate |
147494-56-2 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015008055-500mg |
Methyl 2-amino-6-(trifluoromethyl)benzoate |
147494-56-2 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015008055-1g |
Methyl 2-amino-6-(trifluoromethyl)benzoate |
147494-56-2 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
| eNovation Chemicals LLC | Y1186389-1g |
Methyl 2-Amino-6-(trifluoromethyl)benzoate |
147494-56-2 | 95% | 1g |
$1320 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1186389-1g |
Methyl 2-Amino-6-(trifluoromethyl)benzoate |
147494-56-2 | 95% | 1g |
$1320 | 2025-02-20 | |
| Crysdot LLC | CD12140504-1g |
Methyl 2-amino-6-(trifluoromethyl)benzoate |
147494-56-2 | 97% | 1g |
$842 | 2024-07-23 |
Methyl 2-amino-6-(trifluoromethyl)benzoate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Methyl 2-amino-6-(trifluoromethyl)benzoate
Methyl 2-amino-6-(trifluoromethyl)benzoate (CAS No. 147494-56-2): A Comprehensive Overview
Methyl 2-amino-6-(trifluoromethyl)benzoate, identified by its CAS number 147494-56-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a benzoate core with an amino group at the 2-position and a trifluoromethyl group at the 6-position, has garnered attention due to its unique structural and functional properties. The presence of these substituents imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The Methyl 2-amino-6-(trifluoromethyl)benzoate molecule exhibits a high degree of versatility, which is largely attributed to its aromatic system and the electron-withdrawing nature of the trifluoromethyl group. This feature enhances its utility in medicinal chemistry, particularly in the development of drugs targeting neurological and inflammatory disorders. Recent studies have highlighted its role as a precursor in the synthesis of novel heterocyclic compounds, which exhibit promising anti-inflammatory and analgesic properties.
In the realm of drug discovery, the trifluoromethyl group is particularly noteworthy for its ability to modulate metabolic stability and binding affinity. Compounds containing this moiety often demonstrate improved pharmacokinetic profiles, a critical factor in drug development. The 2-amino functionality further contributes to the compound's reactivity, allowing for further derivatization and functionalization. This makes Methyl 2-amino-6-(trifluoromethyl)benzoate a cornerstone in synthetic chemistry, enabling researchers to explore diverse chemical spaces.
Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions involving Methyl 2-amino-6-(trifluoromethyl)benzoate. Molecular modeling studies have revealed that this compound can interact with biological targets in multiple ways, depending on its structural modifications. For instance, modifications at the amino group can alter its binding affinity to enzymes and receptors, thereby influencing its therapeutic potential. Such insights are invaluable for designing next-generation drugs with enhanced efficacy and reduced side effects.
The benzoate moiety in Methyl 2-amino-6-(trifluoromethyl)benzoate also plays a crucial role in its chemical behavior. Benzoates are known for their ability to chelate metal ions, which can be exploited in various catalytic processes. Additionally, they are frequently used as intermediates in the synthesis of more complex molecules due to their stability and ease of functionalization. The combination of these properties makes this compound a preferred choice for synthetic chemists working on complex organic transformations.
From a biological perspective, Methyl 2-amino-6-(trifluoromethyl)benzoate has shown potential in several preclinical studies. Its derivatives have been investigated for their anti-inflammatory effects, particularly in conditions involving chronic inflammation such as rheumatoid arthritis. The trifluoromethyl group's ability to enhance binding interactions with biological targets has been particularly highlighted in studies targeting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.
The synthesis of Methyl 2-amino-6-(trifluoromethyl)benzoate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzoate core efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at different positions on the aromatic ring. These synthetic approaches not only highlight the compound's versatility but also demonstrate the progress achieved in synthetic organic chemistry over recent decades.
The pharmaceutical industry continues to explore new applications for Methyl 2-amino-6-(trifluoromethyl)benzoate and its derivatives. Ongoing research aims to uncover novel therapeutic agents by leveraging its unique structural features. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, with a focus on developing drugs that address unmet medical needs. The compound's role as a building block for more complex molecules ensures its continued relevance in drug discovery pipelines.
In conclusion, Methyl 2-amino-6-(trifluoromethyl)benzoate (CAS No. 147494-56-2) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemistry. Its structural features enable diverse applications in drug development, from serving as an intermediate to acting as a precursor for biologically active molecules. The ongoing research into this compound underscores its importance and highlights the dynamic nature of modern chemical biology.
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